1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde
Overview
Description
Synthesis Analysis The synthesis of related 1-aryl-pyrazole carbaldehydes involves reactions like nucleophilic substitution and condensation followed by hydrolysis, as demonstrated in the synthesis of 5-cyclohexylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde and a related compound through interaction with cyclohexylamine (Orrego Hernandez et al., 2015). Moreover, novel pyrazole carbaldehydes have been synthesized using the Vilsmeier-Haack reagent, highlighting the structural diversity achievable with different substituents (Hu et al., 2010).
Molecular Structure Analysis The structure and photophysical properties of pyrazole carbaldehydes have been studied through methods like X-ray diffraction and spectroscopic analysis, offering insights into their molecular configuration and interactions. For example, 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde has been examined for its optimized molecular structure and vibrational frequencies (Mary et al., 2015).
Chemical Reactions and Properties Pyrazole carbaldehydes participate in various chemical reactions, such as Sonogashira-type cross-coupling, to yield pyrazolo[4,3-c]pyridines. This showcases their reactivity and potential in synthesizing complex heterocycles (Vilkauskaitė et al., 2011).
Physical Properties Analysis The physical properties of these compounds, such as solvatochromism and crystal packing, have been studied. For instance, solvatochromic and single crystal studies of a related compound showed variations in photophysical properties across different solvents, indicating its potential application in materials science (Singh et al., 2013).
Chemical Properties Analysis The chemical behavior of pyrazole carbaldehydes under various conditions has been explored, demonstrating their versatility in synthetic chemistry. For example, microwave-assisted synthesis in water of carbonylpyrazolo[3,4-b]pyridine derivatives highlights the efficient and green synthesis of these compounds (Polo et al., 2017).
Scientific Research Applications
Synthesis and Antimicrobial Activity
1-Phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde and its derivatives have been explored for their antimicrobial properties. For instance, when reacted with chitosan to form Schiff bases, these compounds exhibited significant antimicrobial activity against various gram-negative and gram-positive bacteria, as well as fungi. This application underscores their potential in developing new antimicrobial agents (Hamed et al., 2020).
Cytotoxicity and Potential Anticancer Agents
Studies have shown that derivatives of 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde exhibit cytotoxic activity against various human cancer cell lines. This suggests their potential as anticancer agents. Notably, some derivatives displayed significant cytotoxicity compared to standard drugs used in cancer treatment (Alam et al., 2017).
Synthesis of Novel Heterocycles
The compound and its derivatives serve as key intermediates in the synthesis of novel heterocyclic compounds. These synthesized heterocycles have diverse applications in the field of medicinal chemistry and drug design. Their synthesis often involves reactions under various conditions, leading to the formation of structurally diverse compounds with potential biological activities (Aly et al., 2004).
Applications in Organic Synthesis
1-Phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde has been used in organic synthesis, particularly in Sonogashira-type reactions. These reactions yield various compounds, demonstrating the versatility of this compound as a precursor in organic synthesis. The synthesized products have been extensively characterized, highlighting their potential applications in various fields of chemistry (Vilkauskaitė et al., 2011).
Development of Novel Fluorescent Compounds
This compound has been used in the synthesis of novel fluorescent compounds, particularly in the study of specific solute-solvent interactions and the effects of electron donor-acceptor substituents. Such studies are vital in understanding the photophysical properties of heterocyclic compounds and their potential applications in fluorescence-based technologies (Patil et al., 2010).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
properties
IUPAC Name |
1-phenyl-3-pyridin-4-ylpyrazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c19-11-13-10-18(14-4-2-1-3-5-14)17-15(13)12-6-8-16-9-7-12/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXJROJLJRFFOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=NC=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358097 | |
Record name | 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40358097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24792131 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
371917-81-6 | |
Record name | 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40358097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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